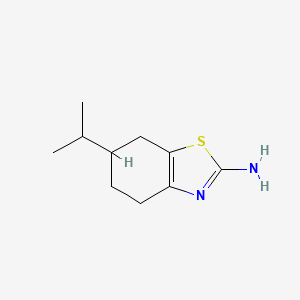

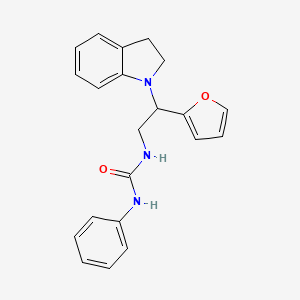

![molecular formula C22H23N5O3 B2936965 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1359150-09-6](/img/structure/B2936965.png)

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is an organic compound of notable interest in the realms of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its triazoloquinoxaline core, has been the subject of various scientific studies due to its potential pharmacological activities.

作用機序

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .

Biochemical Pathways

Given its dna intercalation activity, it is likely to impact pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.

Result of Action

The result of the compound’s action is the disruption of DNA structure and function, leading to cell death . This makes it a potential candidate for anticancer therapy, as it could selectively kill cancer cells, which rely heavily on rapid and continuous DNA replication for their survival and proliferation .

生化学分析

Biochemical Properties

The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide has been found to interact with DNA, acting as an intercalator . This interaction can influence the function of various enzymes and proteins that interact with DNA, potentially altering gene expression and cellular metabolism .

Cellular Effects

In cellular environments, this compound has been shown to have anti-proliferative effects on certain cancer cell lines, including HepG2, HCT-116, and MCF-7 . This suggests that the compound may influence cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. The compound intercalates into the DNA structure, which can disrupt the normal function of enzymes and proteins that interact with DNA . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

While specific data on the dosage effects of this compound in animal models are not available, similar compounds have been studied in this context. These studies often reveal a dose-dependent effect, with increased dosages leading to more pronounced effects. High doses may also lead to toxic or adverse effects .

Metabolic Pathways

Given its interactions with DNA, it is likely that this compound could influence various metabolic pathways, potentially affecting enzyme activity and metabolite levels .

Transport and Distribution

Given its ability to interact with DNA, it is likely that this compound could be transported and distributed to various parts of the cell where DNA is present .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with DNA . This localization could influence its activity and function, potentially affecting various cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step processes:

Formation of the triazoloquinoxaline core: This step often includes cyclization reactions involving quinoxaline derivatives and appropriate reagents to introduce the triazole ring.

Acylation: Introduction of the acetyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.

Functionalization of side chains: The isopropyl and methoxybenzyl groups are introduced through nucleophilic substitution or alkylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of such compounds is scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentrations. Batch reactors and continuous flow reactors are often employed to ensure high yield and purity of the compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxo derivatives.

Reduction: Reduction can target the oxo group on the triazoloquinoxaline core, forming hydroxyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and quinoxaline moieties.

Common Reagents and Conditions

Oxidation reagents: KMnO₄, H₂O₂

Reduction reagents: NaBH₄, LiAlH₄

Substitution reagents: Halides, alkylating agents

Major Products

Oxidation: Formation of alcohol derivatives.

Reduction: Conversion to corresponding hydroxyl or amine derivatives.

Substitution: Various alkylated products depending on the substituents used.

科学的研究の応用

This compound has a wide range of applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential enzyme inhibition activities.

Medicine: Explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.

類似化合物との比較

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide stands out due to its unique triazoloquinoxaline core and diverse functional groups. Here are some similar compounds:

2-(4-Oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

N-(4-Methoxybenzyl)-2-(quinoxalin-5(4H)-yl)acetamide

1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline

This should give you a comprehensive view of the compound. Anything else you’re curious about?

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWXQIXUIPLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

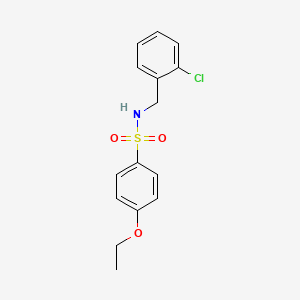

![N-(2-methoxyethyl)-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2936883.png)

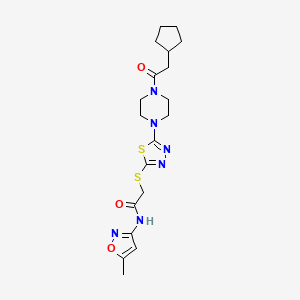

![2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide](/img/structure/B2936888.png)

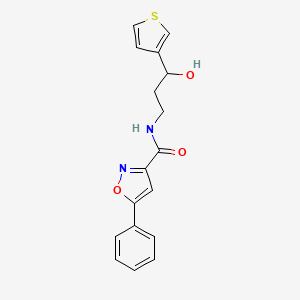

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2936891.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![(2Z)-3-(pyridin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2936902.png)